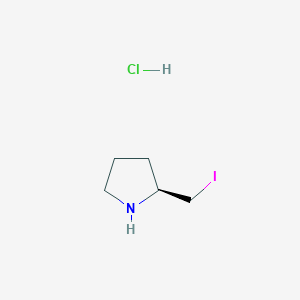

(S)-2-Iodomethyl-pyrrolidine hydrochloride

Description

Significance of Chiral Nitrogen Heterocycles in Synthetic Chemistry

Chiral nitrogen heterocycles are fundamental structural motifs found in a vast array of natural products, pharmaceuticals, and agrochemicals. frontiersin.orgnih.gov Their importance is underscored by their presence in numerous FDA-approved drugs. nih.gov The nitrogen atom within these cyclic structures often plays a crucial role in biological interactions, such as hydrogen bonding with enzymes and receptors. frontiersin.org Consequently, the development of synthetic methods to access these chiral scaffolds with high enantiomeric purity is a vibrant and critical area of chemical research. nih.gov These heterocycles are not only components of final target molecules but also serve as powerful catalysts and ligands in asymmetric synthesis, enabling the stereocontrolled formation of new chemical bonds. researchgate.netmdpi.com

Overview of Pyrrolidine (B122466) Scaffolds as Versatile Chiral Building Blocks

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands out as a particularly versatile chiral building block. researchgate.netmdpi.com Its non-planar, puckered conformation allows for a three-dimensional arrangement of substituents, which is advantageous for exploring chemical space in drug design. researchgate.net The ready availability of chiral pyrrolidine precursors, such as the amino acid L-proline, provides a convenient entry point for the synthesis of a diverse range of enantiomerically pure pyrrolidine derivatives. nih.gov These derivatives have been extensively used as organocatalysts for a variety of asymmetric transformations, including aldol (B89426) and Michael reactions. mdpi.comrsc.orgnuph.edu.uanih.gov Furthermore, the pyrrolidine scaffold is a common feature in many biologically active compounds, demonstrating its value as a pharmacophore. frontiersin.orgnih.gov

Contextual Importance of Halogenated Chiral Pyrrolidines

The introduction of halogen atoms into chiral pyrrolidine scaffolds can significantly modulate their chemical and physical properties. Halogenation can influence a molecule's conformation, lipophilicity, and metabolic stability, making it a valuable tool in medicinal chemistry for optimizing drug candidates. In synthetic chemistry, halogenated pyrrolidines serve as versatile intermediates. The halogen atom, particularly iodine, is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide range of functional groups. This reactivity allows for the elaboration of the pyrrolidine core into more complex molecular architectures. For instance, the synthesis of chiral 2-halomethylpyrrolidines provides a direct route to a variety of substituted pyrrolidines through displacement of the halide. researchgate.net Asymmetric iodocyclization reactions represent a powerful strategy for the stereoselective synthesis of functionalized heterocycles, including those that can be converted to nucleoside analogs. nih.gov

Research Landscape of (S)-2-Iodomethyl-pyrrolidine Hydrochloride: An Advanced Synthetic Intermediate

This compound is a specialized chiral building block that holds potential for the synthesis of complex nitrogen-containing molecules. The "(S)" designation indicates a specific stereochemistry at the C2 position of the pyrrolidine ring, making it a valuable starting material for asymmetric synthesis. The iodomethyl group at the 2-position is a key reactive handle, allowing for the introduction of various substituents via nucleophilic displacement of the iodide ion. The hydrochloride salt form enhances the stability and handling of this otherwise reactive amine.

While detailed research specifically focused on this compound is not extensively documented in publicly available literature, its utility can be inferred from the well-established reactivity of similar 2-halomethylpyrrolidine derivatives. These compounds are known precursors for the synthesis of a variety of substituted pyrrolidines, which are, in turn, important components of pharmaceuticals and other functional molecules. The synthesis of such a compound would typically start from a readily available chiral precursor like (S)-prolinol, followed by conversion of the hydroxyl group to an iodide.

The primary application of this compound in the research landscape is as a synthetic intermediate. It provides a direct and stereocontrolled route to 2-substituted methylpyrrolidine derivatives. These structures are found in various biologically active compounds, including potent enzyme inhibitors. For example, chiral 2-substituted pyrrolidines have been explored as inhibitors of neuronal nitric oxide synthase and as components of LRRK2 inhibitors for potential therapeutic applications. nih.govacs.org The ability to introduce a diverse range of functionalities at the 2-position via this intermediate makes it a valuable tool for creating libraries of compounds for drug discovery and for the total synthesis of complex natural products.

Below is a table summarizing the key properties of this advanced synthetic intermediate.

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₅H₁₁ClIN |

| Chirality | (S)-configuration at C2 |

| Key Functional Groups | Secondary amine (as hydrochloride salt), Iodomethyl group |

| Primary Synthetic Utility | Chiral building block for asymmetric synthesis |

| Reactivity | The iodomethyl group is susceptible to nucleophilic substitution. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-(iodomethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10IN.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQVJLXTSOKSSS-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CI.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)CI.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 2 Iodomethyl Pyrrolidine Hydrochloride

Stereoselective Approaches to Pyrrolidine (B122466) Ring Formation

The creation of the chiral pyrrolidine ring is the foundational step in the synthesis of (S)-2-Iodomethyl-pyrrolidine hydrochloride. The desired (S)-configuration at the C2 position can be achieved through several stereoselective strategies.

Chiral Pool Synthesis Strategies

A prevalent and efficient method for constructing the (S)-2-substituted pyrrolidine skeleton is through chiral pool synthesis, which utilizes readily available and inexpensive chiral starting materials. L-proline, a naturally occurring amino acid with the desired (S)-stereochemistry, is an ideal precursor. mdpi.comnih.gov

The synthesis typically commences with the reduction of the carboxylic acid functionality of L-proline to a hydroxymethyl group, yielding (S)-pyrrolidin-2-ylmethanol, also known as (S)-prolinol. nih.gov This transformation is commonly achieved using powerful reducing agents such as lithium aluminium hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄). nih.gov The reaction effectively preserves the stereochemical integrity of the chiral center.

Table 1: Reduction of L-Proline to (S)-pyrrolidin-2-ylmethanol

| Precursor | Reagent | Product | Key Feature |

| L-Proline | Lithium Aluminium Hydride (LiAlH₄) or Lithium Borohydride (LiBH₄) | (S)-pyrrolidin-2-ylmethanol | Retention of (S)-stereochemistry |

This approach is highly advantageous due to the high enantiomeric purity of the starting material, which directly translates to the product, circumventing the need for chiral resolutions or complex asymmetric catalysts for the ring formation step.

Asymmetric Cyclization Reactions

While chiral pool synthesis is often preferred for this specific target, asymmetric cyclization reactions represent a powerful alternative for the de novo construction of chiral pyrrolidine rings. These methods typically involve the cyclization of an achiral or prochiral precursor using a chiral catalyst or auxiliary to induce stereoselectivity.

One such strategy is the asymmetric lithiation of N-Boc-pyrrolidine followed by reaction with an electrophile. nih.gov The use of a chiral ligand, such as (-)-sparteine, in conjunction with sec-butyllithium, can facilitate the enantioselective deprotonation of the N-Boc-pyrrolidine at one of the C2 protons. nih.govorgsyn.org The resulting chiral organolithium intermediate can then be trapped with a suitable electrophile. While not a direct route to the hydroxymethyl group, this method highlights the potential of asymmetric synthesis in creating 2-substituted pyrrolidines.

Other asymmetric cyclization approaches include rhodium(II)-catalyzed C-H insertions and enantioselective aza-Michael cyclizations, which have been successfully employed for the synthesis of various substituted pyrrolidines with high enantioselectivity. acs.org

Introduction of the Iodomethyl Moiety

Once the chiral (S)-pyrrolidin-2-ylmethanol is obtained, the next critical step is the conversion of the primary alcohol to an iodomethyl group. This transformation can be achieved through direct iodination or via a two-step halogen exchange process.

Iodination Reactions and Precursors

The direct conversion of the hydroxyl group of (S)-pyrrolidin-2-ylmethanol to an iodide is a common and effective strategy. The Appel reaction is a particularly suitable method for this transformation. commonorganicchemistry.comorganic-chemistry.orgwikipedia.org This reaction typically employs triphenylphosphine (B44618) (PPh₃) and iodine (I₂) in the presence of imidazole. nrochemistry.com The reaction proceeds via an Sₙ2 mechanism, which results in the inversion of stereochemistry at the carbon bearing the hydroxyl group. commonorganicchemistry.comorganic-chemistry.org However, for a primary alcohol like (S)-pyrrolidin-2-ylmethanol, the concept of inversion is not applicable to the chiral center of the pyrrolidine ring itself, and the iodination of the exocyclic hydroxymethyl group proceeds to give the desired (S)-2-iodomethyl-pyrrolidine.

Table 2: Appel Reaction for Iodination

| Substrate | Reagents | Product | Mechanism |

| (S)-N-Boc-2-hydroxymethyl-pyrrolidine | PPh₃, I₂, Imidazole | (S)-N-Boc-2-iodomethyl-pyrrolidine | Sₙ2 |

To avoid side reactions with the secondary amine of the pyrrolidine ring, it is crucial to have the nitrogen protected during this step (see Section 2.3).

Halogen Exchange Methodologies

An alternative to direct iodination is a two-step process involving the initial conversion of the alcohol to a better leaving group, such as a tosylate or a different halide (e.g., chloride or bromide), followed by a halogen exchange reaction. The Finkelstein reaction is the classic method for this purpose, involving the treatment of an alkyl chloride or bromide with an alkali metal iodide, typically sodium iodide (NaI), in acetone (B3395972). iitk.ac.in

The solubility difference of the resulting sodium chloride or bromide in acetone drives the reaction to completion. youtube.com This Sₙ2 reaction is also highly efficient for converting primary halides to iodides. iitk.ac.in

Table 3: Finkelstein Reaction for Halogen Exchange

| Precursor | Reagent | Solvent | Product |

| (S)-2-Chloromethyl-pyrrolidine derivative | Sodium Iodide (NaI) | Acetone | (S)-2-Iodomethyl-pyrrolidine derivative |

| (S)-2-Bromomethyl-pyrrolidine derivative | Sodium Iodide (NaI) | Acetone | (S)-2-Iodomethyl-pyrrolidine derivative |

Protection and Deprotection Strategies for the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is nucleophilic and can interfere with several of the synthetic steps, particularly the iodination reaction. Therefore, a protection-deprotection strategy is essential. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the pyrrolidine nitrogen due to its stability under various reaction conditions and its facile removal under acidic conditions. orgsyn.orgresearchgate.net

The synthesis typically involves the N-protection of (S)-pyrrolidin-2-ylmethanol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield N-Boc-(S)-2-hydroxymethyl-pyrrolidine. orgsyn.orgnih.gov This protected intermediate is then carried through the iodination step to form (S)-N-Boc-2-iodomethyl-pyrrolidine.

The final step in the synthesis is the deprotection of the Boc group to unmask the secondary amine and form the hydrochloride salt. This is typically achieved by treating the N-Boc protected intermediate with a strong acid, such as hydrogen chloride (HCl) in an organic solvent like diethyl ether or methanol (B129727). mdpi.comsigmaaldrich.com This one-step procedure not only removes the Boc group but also protonates the pyrrolidine nitrogen to yield the final target compound, this compound.

Table 4: Protection and Deprotection Sequence

| Step | Intermediate | Reagents | Product |

| Protection | (S)-pyrrolidin-2-ylmethanol | Di-tert-butyl dicarbonate (Boc₂O) | (S)-N-Boc-2-hydroxymethyl-pyrrolidine |

| Iodination | (S)-N-Boc-2-hydroxymethyl-pyrrolidine | PPh₃, I₂, Imidazole | (S)-N-Boc-2-iodomethyl-pyrrolidine |

| Deprotection & Salt Formation | (S)-N-Boc-2-iodomethyl-pyrrolidine | Hydrogen Chloride (HCl) | This compound |

N-Boc Protection and Deprotection Regimes

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions. total-synthesis.commasterorganicchemistry.com

Protection: The N-protection of the pyrrolidine ring is typically the initial step. (S)-prolinol is reacted with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-(S)-prolinol, also known as tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate. nih.gov This reaction is often performed in a suitable solvent like tetrahydrofuran (B95107) (THF) or a biphasic mixture of chloroform (B151607) and aqueous sodium bicarbonate. wikipedia.org The use of a base such as 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction. wikipedia.org

The subsequent conversion of the hydroxyl group to iodide is a critical transformation. A common two-step process involves first converting the alcohol into a better leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine (B128534). The resulting sulfonate ester is then subjected to a Finkelstein reaction, where it is treated with an iodide salt, such as sodium iodide (NaI) in acetone, to yield N-Boc-(S)-2-iodomethyl-pyrrolidine.

Deprotection: The final step is the removal of the Boc group. This is typically achieved under strong acidic conditions. wikipedia.org Treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or with hydrogen chloride (HCl) in an organic solvent such as methanol, dioxane, or ethyl acetate (B1210297) effectively cleaves the carbamate (B1207046) to liberate the free amine. wikipedia.orgnih.gov The use of HCl provides the desired hydrochloride salt directly. While effective, a potential complication of acid-mediated deprotection is the formation of the electrophilic t-butyl cation, which can lead to side reactions with sensitive functional groups; scavengers like anisole (B1667542) are sometimes added to mitigate this. masterorganicchemistry.comwikipedia.org Milder deprotection methods, such as using oxalyl chloride in methanol or trimethylsilyl (B98337) iodide followed by methanolysis, have also been developed. wikipedia.orgrsc.org

| Process | Reagent(s) | Typical Conditions | Reference(s) |

|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NEt₃, NaOH, DMAP), various solvents (THF, CH₂Cl₂) | total-synthesis.comwikipedia.org |

| Deprotection (Standard) | Trifluoroacetic acid (TFA) or Hydrogen chloride (HCl) | Anhydrous organic solvents (e.g., CH₂Cl₂, MeOH, Dioxane) | wikipedia.org |

| Deprotection (Mild) | Oxalyl chloride / Methanol | Room temperature, 1-4 hours | nih.govrsc.org |

| Deprotection (Mild) | Trimethylsilyl iodide (TMSI), then Methanol | Silylation followed by methanolysis | wikipedia.org |

Other Amine Protecting Groups

While the Boc group is prevalent, other protecting groups offer different stability profiles, which can be advantageous in complex syntheses requiring orthogonal strategies. masterorganicchemistry.com Orthogonal protecting groups can be removed under distinct conditions, allowing for selective deprotection of one amine in the presence of another. peptide.com

Benzyloxycarbonyl (Cbz or Z): Introduced by Bergmann and Zervas, the Cbz group is stable to acidic and basic conditions but is readily removed by catalytic hydrogenation (e.g., H₂ over Pd/C). masterorganicchemistry.comcreative-peptides.com This makes it orthogonal to the acid-labile Boc group.

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is notable for its lability under mild basic conditions, typically using a solution of piperidine (B6355638) in DMF. masterorganicchemistry.comcreative-peptides.com It is stable to acid and hydrogenation, providing another layer of orthogonality relative to both Boc and Cbz groups.

Tosyl (Tos): The p-toluenesulfonyl group is a robust protecting group, stable to strongly acidic conditions and many oxidizing and reducing agents. Its removal often requires harsh conditions, such as treatment with sodium in liquid ammonia. creative-peptides.com

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong Acid (TFA, HCl) | Fmoc, Cbz |

| Benzyloxycarbonyl | Cbz, Z | Catalytic Hydrogenation (H₂/Pd) | Boc, Fmoc |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, Cbz |

| p-Toluenesulfonyl | Tos | Harsh Reduction (e.g., Na/NH₃) | Boc, Cbz, Fmoc |

One-Pot and Multicomponent Synthesis Enhancements

One relevant approach is the one-pot oxidative decarboxylation-β-iodination of amino acids. nih.gov This method allows for the introduction of an iodine atom at the previously unfunctionalized 3-position of a pyrrolidine ring derived from a proline precursor. nih.gov While this produces a 3-iodo derivative rather than a 2-iodomethyl derivative, it highlights the power of one-pot iodination procedures in this chemical space.

A more direct and highly relevant one-pot procedure involves the in-situ generation and trapping of an organozinc intermediate. nih.govresearchgate.net In this method, (S)-(+)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate is added to activated zinc, an aryl halide, and a palladium catalyst. This generates a transient Boc-2-pyrrolidinylmethylzinc iodide species that is immediately trapped in a cross-coupling reaction. nih.govresearchgate.net While this specific example leads to 2-benzylpyrrolidines, the principle of forming the key iodomethylpyrrolidine precursor and using it directly demonstrates a significant process enhancement.

Furthermore, [3+2] cycloaddition reactions using azomethine ylides are a powerful tool for constructing the pyrrolidine ring system in a single step, often with good control over stereochemistry. tandfonline.comacs.orgthieme-connect.de These reactions can be designed as MCRs, where an amine, an aldehyde, and a dipolarophile combine to rapidly assemble complex pyrrolidine structures. tandfonline.com

Comparative Analysis of Synthetic Routes: Efficiency and Stereocontrol

One-pot and multicomponent strategies offer significant advantages in terms of efficiency. nih.govtandfonline.com By combining several transformations into a single operation, they reduce the number of synthetic steps, minimize solvent use and waste generation, and save time and labor. tandfonline.com For instance, a hypothetical one-pot process where (S)-prolinol is protected, converted to the iodide, and deprotected without isolation of intermediates would represent a major improvement over the classical approach.

Stereocontrol is a paramount concern. In the linear synthesis, the chiral center is preserved from the starting material. In MCRs and other cyclization strategies, stereocontrol must be induced during the ring-forming step. This can be achieved through substrate-directed reactions or by using chiral catalysts. beilstein-journals.org For example, 1,3-dipolar cycloadditions can exhibit high diastereoselectivity, but the relative and absolute stereochemistry of the products depends heavily on the specific reactants and conditions used. thieme-connect.de The synthesis of 2,3-disubstituted pyrrolidines via one-pot oxidative decarboxylation-beta-iodination, for example, exclusively yields a trans relationship between the new substituents. nih.gov

Ultimately, the choice of route depends on the specific requirements of the synthesis. For large-scale production, a highly optimized linear synthesis or a validated one-pot process may be preferred for its reliability and predictability. For diversity-oriented synthesis or the rapid generation of analogues, MCRs provide a powerful and flexible platform.

Stereochemical Control and Chiral Purity in Syntheses Involving S 2 Iodomethyl Pyrrolidine Hydrochloride

Enantioselective Synthesis Strategies and Mechanisms

The synthesis of (S)-2-Iodomethyl-pyrrolidine hydrochloride with a high degree of enantiomeric excess (e.e.) is paramount for its applications in stereospecific synthesis. The most prevalent and reliable strategy commences with a readily available chiral precursor from the "chiral pool." L-proline, a naturally occurring amino acid with the desired (S)-stereochemistry at the C2 position, serves as the most common starting material. nih.govmdpi.comresearchgate.net This approach circumvents the need for a de novo asymmetric synthesis of the pyrrolidine (B122466) ring, thereby ensuring a high level of enantiopurity from the outset.

The synthetic pathway from L-proline typically involves the reduction of the carboxylic acid functionality to a primary alcohol, yielding (S)-prolinol. nih.govmdpi.com This transformation is commonly achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes. The resulting (S)-prolinol is then converted to the target iodo-derivative. This two-step sequence—reduction followed by halogenation—is a well-established method for the preparation of 2-halomethylpyrrolidines.

A critical step in this sequence is the conversion of the hydroxyl group of (S)-prolinol to an iodide. This is often accomplished via a substitution reaction, for instance, by treating the alcohol with a source of iodine. The choice of iodinating agent and reaction conditions is crucial to prevent side reactions and maintain the stereochemical integrity of the chiral center.

Alternatively, enantioselective syntheses can be achieved through the asymmetric hydrogenation of prochiral pyrrole (B145914) precursors or the cyclization of acyclic precursors using chiral catalysts. nih.govresearchgate.net For instance, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with appropriate dipolarophiles can furnish highly enantioenriched pyrrolidine derivatives. nih.gov However, for the specific synthesis of this compound, the use of L-proline as a chiral starting material remains the most direct and widely adopted strategy. nih.govmdpi.com

Diastereoselective Control in Functionalization Reactions

Once this compound is obtained, it can be employed as a chiral building block in further synthetic transformations. When this molecule reacts with other chiral molecules, the control of diastereoselectivity becomes a key consideration. The inherent chirality of the (S)-2-iodomethyl-pyrrolidine moiety can influence the stereochemical outcome of subsequent reactions, a phenomenon known as substrate-controlled diastereoselectivity.

For example, in the N-alkylation of a chiral amine with (S)-2-iodomethyl-pyrrolidine, the approach of the nucleophilic amine to the electrophilic iodomethyl group can be sterically hindered by the pyrrolidine ring, leading to the preferential formation of one diastereomer over the other. The degree of diastereoselectivity is influenced by several factors, including the steric bulk of the substituents on both reacting partners, the solvent, and the reaction temperature.

In cases where the inherent diastereoselectivity is low, catalyst-controlled reactions can be employed. Chiral catalysts can create a chiral environment around the reacting molecules, directing the reaction towards the formation of a specific diastereomer. While specific examples involving this compound are not extensively documented in publicly available literature, the principles of diastereoselective functionalization of related pyrrolidine derivatives are well-established. For instance, the diastereoselective synthesis of highly functionalized proline derivatives has been achieved through cascade reactions involving metal catalysis.

Methodologies for Chiral Purity Determination and Enhancement

The confirmation of the enantiomeric purity of this compound is a critical quality control step. Several analytical techniques are employed for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) being the most common. nih.goveijppr.comcsfarmacie.cznih.govresearchgate.netsigmaaldrich.com

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. nih.goveijppr.comcsfarmacie.czresearchgate.netsigmaaldrich.com A variety of CSPs are commercially available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and Pirkle-type phases. nih.goveijppr.comcsfarmacie.cz The choice of CSP and the mobile phase composition are optimized to achieve baseline separation of the enantiomers, allowing for accurate quantification of the enantiomeric excess (e.e.).

Capillary Electrophoresis (CE): CE is another effective method for chiral separations, particularly for charged molecules like this compound. nih.govmdpi.comscilit.com In this technique, a chiral selector, often a cyclodextrin (B1172386) derivative, is added to the background electrolyte. The enantiomers form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, enabling their separation. nih.govmdpi.com

In cases where the enantiomeric purity of a synthesized batch of this compound is found to be insufficient, preparative chiral chromatography can be employed for its enhancement. This technique uses the same principles as analytical chiral HPLC but on a larger scale to isolate the desired enantiomer in high purity.

Below is an interactive table summarizing common analytical techniques for chiral purity determination of pyrrolidine derivatives.

| Analytical Technique | Principle | Common Chiral Selectors/Stationary Phases for Pyrrolidines | Key Advantages |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Polysaccharide-based (amylose, cellulose), Pirkle-type, Cyclodextrin-based. nih.goveijppr.comcsfarmacie.czresearchgate.netsigmaaldrich.com | High resolution, well-established, applicable to a wide range of compounds. |

| Chiral CE | Differential mobility of diastereomeric complexes formed with a chiral selector in the running buffer. | Cyclodextrins (β-CD, γ-CD) and their derivatives. nih.govmdpi.comscilit.com | High efficiency, small sample volume, suitable for charged analytes. |

| NMR Spectroscopy | Formation of diastereomeric derivatives with a chiral derivatizing agent, leading to distinct NMR signals. | Mosher's acid (MTPA), (R)- and (S)-α-methoxyphenylacetic acid. nih.govresearchgate.netacs.orgnih.govumn.edu | Provides structural information in addition to purity, no need for a reference standard of the other enantiomer. |

Strategies for Absolute Configuration Assignment in Research Contexts

The unambiguous determination of the absolute configuration of a chiral molecule is a fundamental aspect of stereochemical characterization. For this compound, which is typically synthesized from L-proline, the absolute configuration is generally assumed to be retained throughout the synthesis. However, in a research context, especially when novel synthetic routes are explored, independent confirmation of the absolute configuration is essential.

Several powerful techniques are available for this purpose:

X-ray Crystallography with Anomalous Dispersion: This is considered the gold standard for determining the absolute configuration of crystalline compounds. csfarmacie.czresearchgate.netnih.gov When a crystal of a chiral molecule containing a sufficiently heavy atom (such as iodine in this compound) is irradiated with X-rays, the anomalous dispersion effect can be observed. csfarmacie.cznih.gov This effect leads to measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l), which can be used to determine the absolute stereochemistry of the molecule without ambiguity. nih.gov

NMR Spectroscopy with Chiral Derivatizing Agents: This is a widely used method for determining the absolute configuration of chiral alcohols and amines in solution. nih.govresearchgate.netacs.orgnih.govumn.edu The compound of unknown configuration is reacted with both enantiomers of a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to form a pair of diastereomers. nih.govnih.govumn.edu The analysis of the differences in the ¹H or ¹⁹F NMR chemical shifts of the protons or fluorine atoms near the chiral center in the two diastereomers allows for the assignment of the absolute configuration based on established empirical models. nih.govacs.orgnih.govumn.edu

Vibrational Circular Dichroism (VCD): VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. schrodinger.comwikipedia.orgnih.govnih.govbruker.com The experimental VCD spectrum is then compared to the theoretically calculated spectrum for a known absolute configuration (e.g., the (S)-enantiomer). A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. schrodinger.comnih.gov This method is particularly useful for molecules in solution. schrodinger.comwikipedia.orgnih.govbruker.com

The selection of the most appropriate method depends on the physical state of the compound (crystalline or liquid/solution) and the available instrumentation. For this compound, its crystalline nature and the presence of a heavy iodine atom make X-ray crystallography with anomalous dispersion an ideal choice for unambiguous assignment of its absolute configuration.

Chemical Reactivity and Transformation Pathways of S 2 Iodomethyl Pyrrolidine Hydrochloride

Nucleophilic Substitution Reactions at the Iodomethyl Group

The primary iodide of the iodomethyl group is an excellent leaving group, rendering the adjacent carbon highly susceptible to nucleophilic attack. This facilitates a variety of substitution reactions, proceeding primarily through an SN2 mechanism.

Exploration of Diverse Nucleophiles

A broad spectrum of nucleophiles can be employed to displace the iodide ion, leading to the formation of a diverse array of 2-substituted pyrrolidine (B122466) derivatives. The choice of nucleophile dictates the resulting functionality.

Oxygen Nucleophiles: Alkoxides and phenoxides react to form the corresponding ethers. For instance, reaction with sodium methoxide (B1231860) would yield (S)-2-(methoxymethyl)pyrrolidine.

Sulfur Nucleophiles: Thiols and thiolate anions are potent nucleophiles that readily react to form thioethers. youtube.comlibretexts.org The reaction of (S)-2-Iodomethyl-pyrrolidine with a thiol (R-SH) first requires deprotonation of the thiol to the more nucleophilic thiolate (RS⁻), which then attacks the electrophilic carbon of the iodomethyl group. youtube.comlibretexts.org This reaction is analogous to the Williamson ether synthesis. libretexts.org

Nitrogen Nucleophiles: Amines, both primary and secondary, can act as nucleophiles to generate 2-(aminomethyl)pyrrolidine derivatives. The reaction of the free base form of (S)-2-Iodomethyl-pyrrolidine with an amine would likely lead to a mixture of products due to the possibility of N-alkylation of the pyrrolidine nitrogen as well. A more controlled approach would involve protection of the pyrrolidine nitrogen before reaction with the external amine nucleophile.

Carbon Nucleophiles: Carbanions, such as those derived from organometallic reagents (e.g., Grignard or organolithium reagents) or stabilized enolates, can be used to form new carbon-carbon bonds, extending the carbon chain at the 2-position of the pyrrolidine ring.

A representative, though not exhaustive, list of potential nucleophilic substitution reactions is presented in Table 1.

| Nucleophile (Nu⁻) | Reagent Example | Product |

| Alkoxide | Sodium methoxide (NaOCH₃) | (S)-2-(Methoxymethyl)pyrrolidine |

| Thiolate | Sodium thiophenoxide (NaSPh) | (S)-2-((Phenylthio)methyl)pyrrolidine |

| Amine | Ammonia (NH₃) | (S)-Pyrrolidin-2-ylmethanamine |

| Cyanide | Sodium cyanide (NaCN) | (S)-3-(Pyrrolidin-2-yl)propanenitrile |

| Azide (B81097) | Sodium azide (NaN₃) | (S)-2-(Azidomethyl)pyrrolidine |

Stereochemical Outcomes of Displacement Reactions

Given that the nucleophilic substitution occurs at a primary carbon that is adjacent to a stereocenter, the reaction is not expected to directly affect the stereochemistry at the C2 position of the pyrrolidine ring. The substitution proceeds with retention of the (S)-configuration at the chiral center.

Reactions Involving the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a nucleophile and a base. In the hydrochloride salt form, the nitrogen is protonated, and its nucleophilicity is suppressed. Treatment with a base is necessary to generate the free amine, which can then participate in a variety of reactions.

N-Alkylation and Acylation Reactions

N-Alkylation: The deprotonated pyrrolidine nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfates. nih.gov For instance, reaction with an alkyl bromide in the presence of a base like potassium carbonate can introduce an alkyl group onto the nitrogen atom. nih.govechemi.com This reaction is a standard method for the synthesis of N-substituted pyrrolidines. nih.gov

N-Acylation: The pyrrolidine nitrogen readily reacts with acylating agents like acid chlorides or anhydrides to form the corresponding amides. For example, treatment with acetyl chloride in the presence of a non-nucleophilic base would yield (S)-1-acetyl-2-(iodomethyl)pyrrolidine. N-acylation is a common strategy to protect the pyrrolidine nitrogen or to introduce specific functional groups. mdpi.com

Formation of N-Heterocyclic Derivatives

The dual functionality of (S)-2-Iodomethyl-pyrrolidine allows for its use in the synthesis of bicyclic N-heterocyclic systems through intramolecular reactions. For example, if the iodide is first displaced by a nucleophile that contains a group capable of reacting with the pyrrolidine nitrogen, subsequent cyclization can occur.

A notable example is the potential for intramolecular cyclization to form pyrrolizidine (B1209537) alkaloids and their derivatives. nih.gov While direct examples with (S)-2-Iodomethyl-pyrrolidine are not abundant in the literature, the strategy of using 2-substituted pyrrolidines as precursors for such bicyclic systems is well-established. nih.gov

Transformations at the Pyrrolidine Ring Carbons

While the primary reactive sites are the iodomethyl group and the pyrrolidine nitrogen, transformations at the carbon atoms of the pyrrolidine ring itself are also possible, typically requiring more specialized reagents and conditions.

Recent advances in C-H functionalization have enabled the selective modification of C-H bonds in cyclic amines. acs.orgnih.govrsc.org For 2-substituted pyrrolidines, functionalization can be directed to the C5 position. acs.orgnih.gov For instance, redox-neutral methods using an internal oxidant have been developed for the regio- and diastereoselective functionalization of the secondary α-C–H bond (C5) in 2-substituted pyrrolidines, leading to the synthesis of unsymmetrically 2,5-disubstituted pyrrolidines. acs.orgnih.gov Such strategies could potentially be applied to derivatives of (S)-2-Iodomethyl-pyrrolidine to introduce further complexity and diversity.

Metalation of N-activated pyrrolidines followed by alkylation is another strategy to functionalize the pyrrolidine ring, typically at the α-position to the nitrogen. acs.org

Functionalization at C-2 (beyond iodomethyl)

While the iodomethyl group is a primary site for nucleophilic substitution, the C-2 carbon of the pyrrolidine ring can also be directly functionalized. These transformations often involve the synthesis of pyrrolidine derivatives where the C-2 position is substituted with groups other than the iodomethyl moiety, leading to a diverse array of structures.

One significant pathway involves the synthesis of C-2 phosphoryl-substituted pyrrolidines. For instance, diethyl (pyrrolidin-2-yl)phosphonates with various substitutions have been synthesized. mdpi.com In these compounds, the C-2 carbon of the pyrrolidine ring is directly attached to a phosphonate (B1237965) group. Spectroscopic data from these studies provide insight into the structure of these C-2 functionalized molecules. mdpi.com For example, in α-monosubstituted derivatives, the C-2 carbon appears at 58.0–58.5 ppm in ¹³C NMR spectra with a large coupling constant of 165.0 Hz to the phosphorus atom. mdpi.com In contrast, for α,α-disubstituted-2-phosphorylpyrrolidines, the C-2 carbon signal is found further downfield at 72.0–74.0 ppm, with a coupling constant between 149.5–150.0 Hz. mdpi.com

Another approach to C-2 functionalization is the synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. rsc.org These syntheses demonstrate the introduction of various substituents at the C-2 and C-5 positions, creating powerful catalysts for asymmetric reactions. rsc.org

Table 1: Selected Research Findings on C-2 Functionalization

| Product Class | Key Transformation | Analytical Data Highlight (¹³C NMR) | Reference |

|---|---|---|---|

| Diethyl (pyrrolidin-2-yl)phosphonates | Introduction of a phosphonate group at C-2 | C-2 signal at 58.0-74.0 ppm with J(C,P) = 149.5-165.0 Hz | mdpi.com |

Ring-Expansion and Contraction Studies

The pyrrolidine ring system can undergo skeletal reorganization through ring-expansion and contraction reactions, leading to different heterocyclic structures.

Ring-Expansion: Studies on analogous compounds provide strong evidence for the ring-expansion potential of the (S)-2-halomethyl-pyrrolidine framework. A key example is the thermal rearrangement of (S)-2-chloromethyl-1-ethylpyrrolidine, a close analogue of the iodo-compound, which undergoes a stereospecific ring expansion to yield (R)-3-chloro-1-ethylpiperidine. researchgate.net This reaction proceeds through a bicyclic aziridinium (B1262131) ion intermediate and follows first-order kinetics. researchgate.net DFT calculations suggest that while the reaction is a single-step process in the gas phase, in polar solvents like DMSO, it may proceed through a strained 1-azonia-bicyclo[3.1.0]pentane intermediate. researchgate.net

Furthermore, the elaboration of the pyrrolidine skeleton to form fused bicyclic systems like pyrrolizidines represents another form of ring expansion. This can be achieved through strategies such as 1,5-C-H insertion or radical cyclization from appropriately functionalized 2-substituted pyrrolidines. nih.gov The synthesis of pyrrolizidine alkaloids, for example, can involve the cyclization of functionalized pyrrolidine derivatives. kib.ac.cn

Ring-Contraction: While there are no direct reports of (S)-2-Iodomethyl-pyrrolidine hydrochloride undergoing ring contraction, the formation of pyrrolidines via ring contraction of larger rings is a well-established synthetic strategy. For instance, piperidine (B6355638) derivatives can be converted into pyrrolidin-2-ones and 3-iodopyrroles through oxidative rearrangement and deformylative functionalization. rsc.orgnih.gov This process is believed to proceed through the in-situ formation of a pyrrolidine-2-carbaldehyde (B1623420) intermediate. rsc.orgnih.gov More recent methods have been developed for the ring contraction of N-H piperidines using oxidative rearrangement with reagents like PhI(OAc)₂, which forms iminium ion intermediates that are trapped to yield pyrrolidine derivatives. researchgate.net A photo-promoted ring contraction of pyridines to afford pyrrolidine derivatives has also been reported. nih.gov

Regioselective and Stereoselective Reaction Pathways

The stereochemistry of this compound plays a crucial role in directing the outcomes of its reactions, often leading to high levels of regioselectivity and stereoselectivity.

Regioselectivity: Regioselectivity refers to the preference for reaction at one position over other possible positions. In reactions involving derivatives of 2-iodomethyl-pyrrolidine, the primary iodide is a highly reactive site for Sₙ2 reactions. Nucleophilic attack will preferentially occur at the methylene (B1212753) carbon of the iodomethyl group rather than at the carbons of the pyrrolidine ring under typical Sₙ2 conditions. The principles of regioselectivity in Sₙ2 reactions have been demonstrated in other systems, such as the solvolysis of inositol (B14025) triflates, where reaction rates differ between axial and equatorial leaving groups, allowing for controlled, sequential nucleophilic substitutions. rsc.org

Stereoselectivity and Stereospecificity: Stereoselectivity is the preference for the formation of one stereoisomer over another. khanacademy.org Many synthetic methods involving pyrrolidine precursors are designed to be highly stereoselective. nih.govmdpi.com For example, the synthesis of 2-dienyl-substituted pyrrolidines using an η⁴-dienetricarbonyliron complex as a stereodirecting element proceeds with excellent diastereoselectivity. nih.gov

A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. khanacademy.org The ring expansion of (S)-2-chloromethyl-1-ethylpyrrolidine to (R)-3-chloro-1-ethylpiperidine is a prime example of a stereospecific rearrangement, occurring with complete retention of the absolute configuration at the chiral center. researchgate.net This high fidelity is attributed to the concerted nature of the rearrangement through a tightly controlled aziridinium ion intermediate. researchgate.net This stereospecificity ensures that the chirality endowed by the starting material is transferred predictably to the product.

Table 2: Summary of Compound Names

| Compound Name | |

|---|---|

| This compound | |

| (S)-2-chloromethyl-1-ethylpyrrolidine | |

| (R)-3-chloro-1-ethylpiperidine | |

| 1-azonia-bicyclo[3.1.0]pentane | |

| 3-iodopyrroles | |

| Diethyl (pyrrolidin-2-yl)phosphonates | |

| PhI(OAc)₂ (Iodobenzene diacetate) | |

| Pyrrolidin-2-ones | |

| Pyrrolizidine |

Applications of S 2 Iodomethyl Pyrrolidine Hydrochloride in Advanced Organic Synthesis

Utilization as a Chiral Building Block for Complex Molecules

(S)-2-Iodomethyl-pyrrolidine hydrochloride serves as an excellent starting point for the synthesis of a wide variety of complex molecules, particularly those containing a stereochemically defined pyrrolidine (B122466) ring. The inherent chirality of this building block is transferred to the target molecules, enabling the enantioselective synthesis of intricate structures. The reactive iodomethyl group provides a convenient handle for a range of nucleophilic substitution reactions, allowing for the introduction of diverse functionalities.

One of the key transformations of this compound is its conversion to other valuable pyrrolidine derivatives. For instance, it can be readily transformed into (S)-2-methylpyrrolidine, a crucial intermediate in the synthesis of various biologically active compounds. This transformation typically involves the reduction of the iodomethyl group, often after protection of the pyrrolidine nitrogen.

The utility of this compound extends to the synthesis of more elaborate molecular scaffolds. Its ability to undergo facile nucleophilic displacement allows for the construction of larger and more complex molecules. For example, it can be employed in the synthesis of pyrrolizidine (B1209537) and indolizidine alkaloids, which are classes of natural products with significant biological activities. The pyrrolidine ring of the starting material forms a core component of these bicyclic systems.

Furthermore, this chiral building block has been instrumental in the synthesis of novel therapeutic agents. For instance, derivatives of this compound have been utilized in the preparation of potent enzyme inhibitors, such as those targeting neuronal nitric oxide synthase (nNOS). nih.gov The stereochemistry of the pyrrolidine ring is often crucial for effective binding to the active site of the enzyme.

The following table summarizes representative examples of complex molecules synthesized using this compound as a chiral building block.

| Target Molecule | Synthetic Strategy | Key Reaction of (S)-2-Iodomethyl-pyrrolidine Derivative | Reference |

| (S)-2-Methylpyrrolidine | Reduction of the iodomethyl group | Nucleophilic substitution and reduction | acs.org |

| Pyrrolizidine Alkaloids | Annulation strategies | Cyclization reactions involving the pyrrolidine nitrogen | nih.gov |

| Neuronal Nitric Oxide Synthase (nNOS) Inhibitors | Multi-step synthesis involving functionalization of the pyrrolidine ring | Nucleophilic displacement of the iodide | nih.gov |

| Pyrrolidine-based Analogues of 2-Acetamidosugars | Ring contraction strategies from larger rings | Not directly from the iodo-compound, but showcases the value of the pyrrolidine scaffold | mdpi.com |

Precursor to Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The development of new chiral auxiliaries and ligands is a cornerstone of asymmetric catalysis. This compound has proven to be an invaluable precursor for the synthesis of a diverse range of these crucial molecules. The stereochemically defined pyrrolidine backbone provides a robust chiral scaffold that can effectively induce asymmetry in a wide variety of chemical transformations.

The iodomethyl group of this compound can be readily converted into other functional groups, such as amines, phosphines, and thiols. This functional group interconversion allows for the synthesis of a broad spectrum of chiral ligands with different electronic and steric properties, tailored for specific catalytic applications. For example, reaction with secondary amines can lead to the formation of chiral diamine ligands, which are highly effective in various metal-catalyzed asymmetric reactions.

One of the most prominent classes of catalysts derived from this building block are the pyrrolidine-based organocatalysts. These small organic molecules have revolutionized the field of asymmetric synthesis by offering a metal-free alternative to traditional catalysts. For instance, (S)-2-(aminomethyl)pyrrolidines, readily prepared from this compound, are effective catalysts for a range of enantioselective transformations, including aldol (B89426) and Michael reactions. nih.govcapes.gov.br

Furthermore, the pyrrolidine scaffold derived from this compound has been incorporated into more complex ligand architectures, such as those used in transition-metal catalysis. The synthesis of C2-symmetric diamines and other bidentate or tridentate ligands has been achieved, demonstrating the versatility of this starting material. nih.gov These ligands have been successfully applied in asymmetric hydrogenations, allylic alkylations, and other important carbon-carbon bond-forming reactions.

The table below highlights some of the chiral auxiliaries and ligands synthesized from this compound and their applications in asymmetric catalysis.

| Chiral Auxiliary/Ligand | Type | Application in Asymmetric Catalysis | Reference |

| (S)-2-(Aminomethyl)pyrrolidines | Organocatalyst | Aldol reactions, Michael additions | nih.govcapes.gov.br |

| C2-Symmetric Diamines | Ligand for Metal Catalysis | Asymmetric transformations | nih.gov |

| Prolinamide Derivatives | Organocatalyst | Aldol reactions | capes.gov.br |

| Pyrrolidine-based Phosphine Ligands | Ligand for Metal Catalysis | Asymmetric hydrogenation | nih.gov |

Role in Enantioselective Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds in an enantioselective manner is a central goal in organic synthesis. Catalysts and auxiliaries derived from this compound have played a significant role in advancing this field. The inherent chirality of the pyrrolidine scaffold is effectively transferred to the transition states of these reactions, leading to high levels of stereocontrol.

Asymmetric Alkylation Reactions

Asymmetric alkylation reactions are fundamental transformations for the construction of chiral molecules. Pyrrolidine-based chiral auxiliaries, synthesized from this compound, have been successfully employed to control the stereochemical outcome of these reactions. In a typical approach, the chiral auxiliary is temporarily attached to a prochiral substrate, directing the approach of the alkylating agent to one face of the molecule. Subsequent removal of the auxiliary furnishes the enantioenriched product.

For example, chiral pyrrolidine derivatives have been used as auxiliaries in the asymmetric alkylation of enolates. The steric hindrance provided by the chiral pyrrolidine moiety effectively blocks one of the enantiotopic faces of the enolate, leading to a highly diastereoselective alkylation. This strategy has been applied to the synthesis of various chiral carbonyl compounds and amino acids.

| Substrate | Chiral Auxiliary/Catalyst Derived From (S)-2-Iodomethyl-pyrrolidine | Alkylating Agent | Diastereomeric/Enantiomeric Excess | Reference |

| Prochiral Enolates | Pyrrolidine-based chiral auxiliaries | Alkyl halides | High d.e. | nih.gov |

Enantioselective Michael Additions

The enantioselective Michael addition is a powerful tool for the formation of 1,5-dicarbonyl compounds and other valuable synthetic intermediates. Organocatalysts derived from this compound have emerged as highly effective promoters of this reaction. These catalysts typically operate via an enamine or iminium ion activation mechanism, creating a chiral environment around the reacting species.

For instance, (S)-2-(aminomethyl)pyrrolidine and its derivatives have been shown to catalyze the addition of ketones and aldehydes to nitroolefins with high enantioselectivity. The secondary amine of the catalyst reacts with the carbonyl compound to form a chiral enamine, which then attacks the nitroolefin. The stereochemical outcome is dictated by the structure of the catalyst and the reaction conditions.

| Michael Donor | Michael Acceptor | Catalyst Derived From (S)-2-Iodomethyl-pyrrolidine | Enantiomeric Excess (ee) | Reference |

| Ketones | Nitroolefins | (S)-2-(Aminomethyl)pyrrolidine derivatives | Up to 99% | |

| Aldehydes | Nitroolefins | Prolinamide-based organocatalysts | High ee | capes.gov.br |

Stereoselective Aldol Reactions

The aldol reaction is one of the most fundamental carbon-carbon bond-forming reactions in organic chemistry. The development of stereoselective aldol reactions has been a major focus of research, and catalysts derived from this compound have made significant contributions in this area. Both organocatalytic and metal-catalyzed approaches have been successfully developed.

In organocatalytic aldol reactions, proline and its derivatives, which can be accessed from this compound, are among the most widely used catalysts. They catalyze the reaction between ketones and aldehydes via an enamine intermediate, often with high levels of both diastereoselectivity and enantioselectivity. The stereochemical outcome can be rationalized by the Zimmerman-Traxler model, where the catalyst, aldehyde, and enamine form a well-organized, chair-like transition state.

| Aldehyde | Ketone | Catalyst Derived From (S)-2-Iodomethyl-pyrrolidine | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Aromatic Aldehydes | Acetone (B3395972) | (S)-Proline | High anti | High ee | capes.gov.br |

| Various Aldehydes | Cyclohexanone | Prolinamide-based organocatalysts | High anti | High ee | capes.gov.br |

Cycloaddition and Other Pericyclic Reactions

Cycloaddition reactions provide a powerful and atom-economical way to construct cyclic molecules. Chiral catalysts and auxiliaries derived from this compound have been employed to control the stereochemistry of these transformations.

In particular, pyrrolidine-based organocatalysts have been shown to be effective in promoting asymmetric [3+2] cycloaddition reactions. For example, the reaction of azomethine ylides with various dipolarophiles can be catalyzed by chiral pyrrolidine derivatives, leading to the formation of highly functionalized and enantioenriched pyrrolidine rings. These reactions are valuable for the synthesis of complex alkaloids and other nitrogen-containing heterocycles. While direct use of the iodo-compound as a catalyst precursor in all published examples is not always explicit, the pyrrolidine scaffold it provides is central to the catalyst design.

Intermediate in the Synthesis of Chiral Heterocyclic Systems

This compound serves as a pivotal chiral building block in advanced organic synthesis, particularly for the construction of more complex chiral heterocyclic systems. The strategic combination of a stereochemically defined pyrrolidine ring and a highly reactive iodomethyl group makes it an excellent electrophilic intermediate for introducing the valuable (S)-pyrrolidine motif. This is frequently accomplished through nucleophilic substitution reactions where the iodide, an outstanding leaving group, is displaced by a suitable nucleophile to forge new carbon-heteroatom or carbon-carbon bonds.

The hydrochloride salt is the stable, commercially available form of this reagent. In synthetic applications, it is typically neutralized in situ to release the free base, (S)-2-iodomethyl-pyrrolidine, which then participates in the desired alkylation reaction. Often, the iodomethyl compound itself is generated just prior to use from the more stable and less reactive precursor, (S)-prolinol ((S)-2-(hydroxymethyl)pyrrolidine), through an iodination reaction.

A primary application of this intermediate is the N-alkylation of other heterocyclic rings. Nitrogen-containing heterocycles, such as imidazoles, triazoles, and pyrazoles, are ubiquitous in pharmacologically active compounds. The introduction of a chiral pyrrolidinyl-methyl substituent can significantly influence the biological activity and pharmacokinetic properties of the parent heterocycle. The general strategy involves the deprotonation of the nucleophilic nitrogen on the target heterocycle with a mild base, followed by its reaction with (S)-2-iodomethyl-pyrrolidine to form a new, more complex chiral amine.

Furthermore, this chiral electrophile is employed in the synthesis of ligands for asymmetric catalysis. The pyrrolidine scaffold is a core component of many successful chiral ligands. By reacting (S)-2-iodomethyl-pyrrolidine with various nucleophiles (e.g., other amines, phosphines, or thiols), chemists can assemble a diverse library of chiral ligands. For example, the reaction with another molecule of pyrrolidine yields (S)-(+)-1-((pyrrolidin-2-yl)methyl)pyrrolidine, a well-known chiral diamine ligand. nih.gov

The table below presents representative research findings on the use of N-protected (S)-2-iodomethyl-pyrrolidine derivatives in the synthesis of larger molecular structures. These examples highlight its utility as an intermediate in forming C-C and C-N bonds.

Interactive Data Table: Synthesis of Chiral Heterocyclic Systems

| Nucleophile/Coupling Partner | Reagent System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylzinc chloride | N-Boc-(S)-2-(iodomethyl)pyrrolidine, Pd₂(dba)₃, P(2-furyl)₃ | N-Boc-(S)-2-benzylpyrrolidine | 87 | mdpi.com |

| Homoallylamine (intramolecular) | N-Benzyl-homoallylamine, I₂, Cp₂ZrHCl (Schwartz reagent) | N-Benzyl-2-(iodomethyl)pyrrolidine | 69 | researchgate.net |

| 1,2,3-Triazole (representative) | N-Boc-(S)-2-(iodomethyl)pyrrolidine, K₂CO₃, DMF | N-Boc-(S)-2-((1H-1,2,3-triazol-1-yl)methyl)pyrrolidine | Est. >80 | sapub.org |

Note: The yield for the triazole reaction is an estimation based on typical N-alkylation reactions of imidazoles and triazoles with alkyl halides as described in the cited literature, as a specific documented yield for this exact reaction was not found.

The synthetic utility is not limited to N-alkylation. As shown in the table, C-C bond-forming reactions, such as the palladium-catalyzed Negishi coupling of the corresponding organozinc reagent (formed in situ from the iodomethyl compound) with aryl halides, provide a direct route to 2-benzylpyrrolidines. mdpi.com These transformations underscore the versatility of (S)-2-iodomethyl-pyrrolidine as a robust intermediate, enabling the stereocontrolled synthesis of a wide array of complex chiral heterocyclic architectures.

Design and Synthesis of Derivatives and Analogues of S 2 Iodomethyl Pyrrolidine Hydrochloride

Structural Modifications of the Iodomethyl Moiety

The C-I bond in the iodomethyl group is the most reactive site for nucleophilic substitution in the (S)-2-Iodomethyl-pyrrolidine scaffold. The iodide ion is an excellent leaving group, facilitating the introduction of a wide range of functional groups at this position. This reactivity allows for the straightforward synthesis of derivatives where the iodine is replaced by other heteroatoms (O, S, N) or carbon-based nucleophiles.

While direct substitution reactions on (S)-2-Iodomethyl-pyrrolidine hydrochloride itself are not extensively detailed in the provided research, the synthetic utility is analogous to the modification of similar 2-substituted pyrrolidines derived from (S)-prolinol. In these cases, the primary alcohol of prolinol is often converted to a sulfonate ester (e.g., tosylate or mesylate) or a halide to enable substitution. The iodomethyl group represents a pre-activated form for such transformations, allowing for reactions with various nucleophiles to create new C-C, C-O, C-N, and C-S bonds, thereby expanding the molecular diversity accessible from this chiral precursor.

Derivatization at the Pyrrolidine (B122466) Nitrogen and Ring Carbons

The secondary amine of the pyrrolidine ring offers a readily available site for functionalization, most commonly through acylation or alkylation reactions. These modifications are crucial for incorporating the pyrrolidine scaffold into larger molecular frameworks, such as peptides or other complex drug-like molecules.

A notable example is the acylation of the pyrrolidine nitrogen with chloroacetyl chloride. This reaction is a key step in the synthesis of precursors for various pharmaceutical agents. beilstein-journals.org For instance, the reaction of L-proline with chloroacetyl chloride yields N-(chloroacetyl)-L-proline, which can be further transformed. beilstein-journals.org Similarly, (S)-2-cyanopyrrolidine hydrochloride can be reacted with chloroacetyl chloride to produce (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. google.com These reactions typically require a base to neutralize the HCl generated and are often performed in a two-phase system or in an aprotic organic solvent to manage the reactivity of the acid chloride. google.comgoogle.com

Functionalization of the ring carbons is also a strategy for creating diversity. The succinimide (B58015) (pyrrolidine-2,5-dione) framework, for example, can be derivatized at both the nitrogen and the C3/C4 positions to generate structurally diverse compounds. researchgate.net Michael additions to maleimide (B117702) acceptors are a convenient method to produce these succinimide products, highlighting a pathway to modify the pyrrolidine ring itself. researchgate.net

Synthesis and Investigation of Analogues with Different Halogens (e.g., Chloromethyl Analogues)

Replacing the iodine atom with other halogens, such as chlorine, generates analogues with different reactivity profiles and physicochemical properties. The synthesis of (S)-2-chloromethyl-pyrrolidine derivatives has been well-documented, particularly in the context of producing key pharmaceutical intermediates.

An established route to a key chloromethyl analogue, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, starts from the readily available amino acid L-proline. beilstein-journals.org The synthesis pathway involves several key steps:

N-Acylation: L-proline is first acylated with chloroacetyl chloride in the presence of a base.

Amidation: The carboxylic acid group of the resulting N-acylated product is converted into a primary amide. This has been achieved using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and ammonium (B1175870) bicarbonate. beilstein-journals.org

Dehydration: The final step is the dehydration of the primary amide to a nitrile, which can be accomplished using trifluoroacetic anhydride. beilstein-journals.org

This multi-step process provides an alternative and practical route to the chloromethyl analogue, avoiding complex protection/deprotection strategies. beilstein-journals.org Another approach starts with (S)-2-cyanopyrrolidine tosylate and reacts it with chloroacetyl chloride in an aprotic solvent like chloroform (B151607), using an organic base such as diisopropylethylamine. google.com This method is noted for its high yield and purity, making it suitable for industrial production. google.com

The general order of leaving group ability in nucleophilic aromatic substitution (SNAr) reactions is often F > Cl > Br > I, although this can vary depending on the specific reaction conditions and substrate. researchgate.net This highlights that different halogen analogues can exhibit distinct chemical behaviors.

| Starting Material | Key Reagents | Intermediate/Product | Typical Yield | Reference |

|---|---|---|---|---|

| L-Proline | 1. Chloroacetyl chloride 2. DCC, NH₄HCO₃ 3. Trifluoroacetic anhydride | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | 52% (for amide step) | beilstein-journals.org |

| (S)-2-cyanopyrrolidine hydrochloride | Chloroacetyl chloride, K₂CO₃ | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | Slow reaction (3-18h) | google.com |

| (S)-2-cyanopyrrolidine tosylate | Chloroacetyl chloride, Diisopropylethylamine | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | High (not specified) | google.com |

Exploration of N-Substituted Pyrrolidine Derivatives (e.g., Tosyl-protected analogues)

Protection of the pyrrolidine nitrogen with a robust, electron-withdrawing group like a tosyl (p-toluenesulfonyl) group is a common strategy in multi-step synthesis. This modification prevents unwanted side reactions at the nitrogen and can influence the stereochemical outcome of subsequent transformations. The N-tosyl group also enhances the crystallinity of intermediates, often aiding in purification.

The synthesis of (S)-2-(Iodomethyl)-1-tosylpyrrolidine has been achieved via a cascade reaction using (S)-prolinol, p-toluenesulfonyl chloride, and iodine. nih.gov This compound has been isolated and characterized by single-crystal X-ray diffraction, providing precise structural information. nih.govnih.govresearchgate.net The analysis revealed that the pyrrolidine ring adopts an envelope conformation. nih.govnih.govresearchgate.net The dihedral angle between the essentially coplanar atoms of the pyrrolidine ring and the benzene (B151609) ring of the tosyl group is 75.5 (4)°. nih.govnih.govresearchgate.net This specific conformation creates a defined chiral environment that can be exploited in asymmetric catalysis. nih.govresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₂H₁₆INO₂S | nih.gov |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁ | researchgate.net |

| a (Å) | 7.6345 (16) | nih.gov |

| b (Å) | 7.7084 (16) | nih.gov |

| c (Å) | 12.071 (3) | nih.gov |

| β (°) | 93.17 (1) | nih.gov |

| Volume (ų) | 709.3 (3) | nih.gov |

| Pyrrolidine Ring Conformation | Envelope | nih.govnih.gov |

Development of Multifunctional Chiral Pyrrolidine Scaffolds

The pyrrolidine ring is a highly valued scaffold in medicinal chemistry and drug discovery due to its unique structural properties. nih.govresearchgate.net Its non-planar, three-dimensional structure allows for a better exploration of pharmacophore space compared to flat aromatic rings. nih.govnih.gov The inherent chirality of derivatives like this compound is crucial, as the spatial orientation of substituents can lead to significant differences in biological activity and target selectivity. researchgate.netnih.gov

The development of multifunctional scaffolds from simple pyrrolidine precursors involves building molecular complexity through various synthetic strategies. One powerful method is the 1,3-dipolar cycloaddition reaction. nih.govtandfonline.com For instance, azomethine ylides generated in situ can react with dipolarophiles to construct highly substituted, polycyclic spiropyrrolidine systems in a single step. nih.gov The synthesis of novel spiropyrrolidine heterocyclic hybrids has been achieved through a three-component strategy involving a β-nitrostyrene, a ketone (acenaphthenequinone), and an amino acid (tyrosine), demonstrating the creation of complex scaffolds from simple starting materials. nih.gov

Furthermore, the pyrrolidine core is central to the synthesis of N-aryl-substituted pyrrolidines, which are important structural motifs in many bioactive compounds. nih.gov These can be synthesized through methods like the reductive amination of diketones with anilines, catalyzed by transition metals such as iridium. nih.gov Such methodologies demonstrate how the fundamental pyrrolidine structure is elaborated into more complex, multifunctional molecules designed for specific biological targets. nih.govresearchgate.net

Mechanistic Insights and Computational Investigations on S 2 Iodomethyl Pyrrolidine Hydrochloride

Proposed Reaction Mechanisms for its Formation and Transformations

The synthesis and subsequent reactions of (S)-2-Iodomethyl-pyrrolidine hydrochloride are governed by fundamental principles of organic reactivity. Its formation typically begins with a readily available chiral precursor, while its transformations are dominated by the reactivity of the carbon-iodine bond.

Formation Mechanisms

The (S)-2-Iodomethyl-pyrrolidine moiety is generally synthesized from (S)-prolinol, also known as (S)-pyrrolidin-2-ylmethanol. The key step is the conversion of the primary hydroxyl group into an iodide. Two common and plausible mechanistic pathways are the nucleophilic substitution of a sulfonate ester and the Appel reaction.

Sulfonate Ester Pathway: This two-step process involves the initial conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base like pyridine. The resulting sulfonate ester then undergoes a classic SN2 (bimolecular nucleophilic substitution) reaction with an iodide salt, such as sodium iodide (NaI), typically in a polar aprotic solvent like acetone (B3395972). The iodide ion acts as the nucleophile, displacing the tosylate or mesylate group to form the iodomethyl derivative. The final step is protonation of the pyrrolidine (B122466) nitrogen with hydrochloric acid to yield the hydrochloride salt.

Appel Reaction: A more direct, one-pot method is the Appel reaction. This involves treating the starting alcohol, (S)-prolinol, with triphenylphosphine (B44618) (PPh3) and iodine (I2). The mechanism proceeds via the formation of a phosphonium (B103445) iodide species, which then reacts with the alcohol to form an alkoxyphosphonium iodide intermediate. The iodide ion then acts as an internal nucleophile, attacking the carbon atom of the CH2O group in an SN2 fashion, displacing triphenylphosphine oxide (Ph3PO) and forming the desired iodomethyl group.

Transformation Mechanisms

The primary reactivity of (S)-2-Iodomethyl-pyrrolidine involves the iodomethyl group. The iodide ion is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack.

Nucleophilic Substitution (SN2): This is the most common transformation. A wide variety of nucleophiles (Nu-) can displace the iodide in a concerted SN2 mechanism. This reaction proceeds with an inversion of configuration at the carbon atom being attacked. However, since the reaction occurs on the methylene (B1212753) group (CH2I), which is not a stereocenter, the (S) configuration of the pyrrolidine ring at C2 remains unaffected. This transformation is crucial for introducing diverse functional groups onto the pyrrolidine scaffold. A general scheme for this reaction is shown below. researchgate.net

Table 1: Plausible Reaction Pathways for (S)-2-Iodomethyl-pyrrolidine

| Reaction Type | Precursor/Reactant | Reagents | Key Intermediate | Product | Mechanism |

|---|

| Formation | (S)-Prolinol | 1. TsCl, Pyridine 2. NaI, Acetone | (S)-2-(Tosyloxymethyl)pyrrolidine | (S)-2-Iodomethyl-pyrrolidine | SN2 | | Formation | (S)-Prolinol | PPh3, I2, Imidazole | Alkoxyphosphonium iodide | (S)-2-Iodomethyl-pyrrolidine | Appel Reaction | | Transformation | (S)-2-Iodomethyl-pyrrolidine | Nucleophile (e.g., CN-, N3-, RO-) | SN2 Transition State | (S)-2-(Nucleophilomethyl)pyrrolidine | SN2 |

Influence of Solvent and Catalyst on Reaction Pathways (Mechanistic Perspective)

The choice of solvent and the use of a catalyst can profoundly influence the rate, yield, and selectivity of a chemical reaction from a mechanistic standpoint. rsc.org

Influence of Solvent

Solvents can directly interact with reactants, intermediates, transition states, and products, thereby altering the energy profile of a reaction. rsc.org In the proposed formation of (S)-2-Iodomethyl-pyrrolidine via the SN2 pathway, the solvent plays a critical role. The reaction involves a charged nucleophile (I-) and a neutral substrate. A polar aprotic solvent, such as acetone or dimethylformamide (DMF), is ideal. These solvents can solvate the cation (e.g., Na+) while leaving the anion relatively "bare," increasing its nucleophilicity and accelerating the reaction rate. Protic solvents, in contrast, would solvate the iodide ion through hydrogen bonding, decreasing its nucleophilicity and slowing the reaction.

Influence of Catalyst

Catalysts provide an alternative, lower-energy reaction pathway. In the context of synthesizing the pyrrolidine ring itself, catalysts are paramount for controlling stereochemistry. mdpi.com For instance, in the 1,3-dipolar cycloaddition reactions used to prepare substituted pyrrolidines, chiral Lewis acids or organocatalysts are employed. These catalysts coordinate to one of the reactants, creating a chiral environment that directs the approach of the second reactant, leading to the preferential formation of one enantiomer over the other. acs.org While the specific transformation of (S)-prolinol to (S)-2-Iodomethyl-pyrrolidine may not be catalytic, the stereocenter in the starting material is often the product of an earlier, highly controlled catalytic asymmetric synthesis. mdpi.com

Analytical Methodologies for Research Characterization of S 2 Iodomethyl Pyrrolidine Hydrochloride

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., Multi-dimensional NMR, High-Resolution Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for the primary structural elucidation of (S)-2-Iodomethyl-pyrrolidine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and multi-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide a comprehensive picture of the molecule's connectivity. In a related compound, (S)-2-(Iodomethyl)-1-tosylpyrrolidine, ¹H NMR spectroscopy in CDCl₃ clearly shows the signals for the pyrrolidine (B122466) ring protons and the iodomethyl group. nih.gov For instance, the protons on the tosyl-protected aromatic ring appear as doublets around 7.73 and 7.34 ppm, while the pyrrolidine and iodomethyl protons resonate in the upfield region, typically between 1.50 and 3.77 ppm. nih.gov The ¹³C NMR spectrum further confirms the carbon skeleton, with characteristic shifts for the aromatic carbons, the pyrrolidine ring carbons, and the iodomethyl carbon, which appears at a distinct upfield chemical shift (e.g., 11.5 ppm in the tosylated analog) due to the heavy iodine atom. nih.gov Similar spectral patterns are expected for the hydrochloride salt, with shifts adjusted for the presence of the protonated amine.

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for confirming the elemental composition of the molecule with high accuracy. By providing a precise mass measurement, often to within a few parts per million (ppm) of the theoretical value, HRMS can definitively verify the molecular formula. For novel pyrrolidine derivatives, HRMS is used to determine the masses of molecular ions, confirming their elemental makeup. mdpi.com This technique is crucial for distinguishing the target compound from potential impurities or byproducts with the same nominal mass.

Table 8.1: Representative NMR Data for a Related Pyrrolidine Derivative

| Nucleus | Chemical Shift (ppm) for (S)-2-(Iodomethyl)-1-tosylpyrrolidine nih.gov | Description |

| ¹H NMR | 7.73 (d), 7.34 (d) | Aromatic protons of the tosyl group |

| ¹H NMR | 3.77–3.23 (m) | Pyrrolidine ring protons (CH, CH₂) |

| ¹H NMR | 2.44 (s) | Methyl protons of the tosyl group |

| ¹H NMR | 1.90–1.50 (m) | Pyrrolidine ring protons (CH₂) |

| ¹³C NMR | 143.7, 134.2, 129.8, 127.5 | Aromatic carbons |

| ¹³C NMR | 60.7, 50.0, 31.9, 23.8 | Pyrrolidine ring carbons |

| ¹³C NMR | 21.5 | Methyl carbon of the tosyl group |

| ¹³C NMR | 11.5 | Iodomethyl carbon (-CH₂I) |

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are paramount for assessing the purity of this compound and, most importantly, for determining its enantiomeric excess (e.e.), a critical parameter for any chiral compound.

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers and quantifying the enantiomeric excess. heraldopenaccess.us This method utilizes a chiral stationary phase (CSP) that interacts differently with the (S)- and (R)-enantiomers, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for the separation of various chiral pharmaceuticals and their intermediates. nih.gov

For the analysis of pyrrolidine-based compounds, a typical method would involve a column like a Chiralcel OD-H or Chiralpak IG-3. nih.govresearchgate.net The mobile phase is carefully optimized and often consists of a mixture of a nonpolar solvent like n-hexane and a polar modifier such as ethanol (B145695) or isopropanol, sometimes with a small amount of an amine additive like triethylamine (B128534) to improve peak shape. researchgate.net Detection is commonly performed using a UV detector. heraldopenaccess.us The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram. Achieving reliable and accurate e.e. values requires careful method optimization, as factors like peak resolution and integration parameters can significantly impact the results. umn.edu

Table 8.2: Example Chiral HPLC Method Parameters for a Pyrrolidine Derivative